molecular formula C13H14N2O2 B1464905 1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1455447-10-5

1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1464905
CAS No.: 1455447-10-5
M. Wt: 230.26 g/mol
InChI Key: XDBMLBNLNAETFE-UHFFFAOYSA-N
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Description

1-[(4-Ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a benzyl substituent at position 1 of the pyrazole ring and a carboxylic acid group at position 4. The benzyl group is further substituted with an ethyl moiety at the para position of the phenyl ring. This structural motif is common in medicinal and materials chemistry due to the pyrazole core’s versatility in hydrogen bonding, metabolic stability, and tunable electronic properties .

Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-10-3-5-11(6-4-10)8-15-9-12(7-14-15)13(16)17/h3-7,9H,2,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBMLBNLNAETFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Pyrazole-4-carboxylic Acids

Pyrazole-4-carboxylic acids are commonly synthesized via:

  • Cyclocondensation reactions between hydrazines and β-dicarbonyl compounds or their derivatives.
  • 1,3-Dipolar cycloaddition of diazo compounds with activated alkenes or alkynes.
  • Subsequent functional group transformations such as ester hydrolysis or halogenation to introduce or modify substituents at specific ring positions.

These methods provide a foundation for preparing substituted pyrazole carboxylic acids, including the target compound.

Preparation of the Pyrazole Core

A practical approach to the pyrazole ring involves the reaction of substituted hydrazines with β-keto esters or related compounds. For example, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate has been synthesized by reacting methylhydrazine with diethyl oxalate derivatives under controlled temperature conditions, followed by purification steps involving extraction and drying.

In the context of 1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid, the pyrazole ring can be constructed by:

  • Using 4-ethylbenzyl hydrazine or its equivalent as the hydrazine component.
  • Reacting with an appropriate β-keto ester or β-dicarbonyl compound to form the pyrazole ring bearing the 4-ethylbenzyl substituent at the N-1 position.

Functionalization to Carboxylic Acid

The carboxylic acid at the 4-position is commonly introduced or revealed by:

  • Hydrolysis of the corresponding ester (e.g., ethyl pyrazole-4-carboxylate) under acidic or basic conditions.
  • Use of reagents such as aqueous sodium hydroxide or hydrochloric acid under reflux conditions to convert esters to acids.

For example, ethyl esters of pyrazole carboxylic acids have been hydrolyzed using sodium hydroxide in aqueous media at elevated temperatures (around 80°C) for several hours, followed by acidification to precipitate the carboxylic acid.

Representative Preparation Route (Literature-Based)

Step Reaction Conditions Yield & Notes
1. Formation of pyrazole ester Reaction of 4-ethylbenzyl hydrazine with β-keto ester or diethyl oxalate derivative Anhydrous ethanol, low temperature (-5 to 0°C), stirring 2-3 h High yield (~80-90%), crude product used directly
2. N-Alkylation (if not incorporated in step 1) Reaction of pyrazole ester with 4-ethylbenzyl bromide DMF, K2CO3, room temperature to reflux, several hours Moderate to good yields (60-85%) depending on conditions
3. Hydrolysis to carboxylic acid Treatment of pyrazole ester with NaOH (aq) 80°C, 4 h; followed by acidification to pH ~4 High yield (~90%), product precipitates for easy isolation
4. Purification Recrystallization or chromatographic purification Solvents such as ethyl acetate/hexane mixtures Purity >95% achievable

Alternative and Advanced Methods

  • Halogenation and subsequent substitution: Halogenated pyrazole esters (e.g., 3-chloro or 3-bromo derivatives) can be prepared using copper(II) halides and then functionalized further.
  • 1,3-Dipolar cycloaddition: In situ generation of diazo compounds from aldehydes and tosylhydrazines followed by cycloaddition with alkynes can yield substituted pyrazoles regioselectively.
  • One-pot cyclocondensation and oxidation: Using chalcones and arylhydrazines with catalytic systems such as copper triflate in ionic liquids can afford tri-substituted pyrazoles efficiently.

Challenges and Industrial Considerations

  • Some methods involve hazardous reagents (e.g., ethyl diazoacetate, 3-butyne-2-ketone) and transition metal catalysts that complicate scale-up and increase costs.
  • Hydrolysis steps may produce products highly soluble in water, complicating isolation and requiring optimization of extraction or crystallization protocols.
  • Efficient purification and solvent use are critical for industrial viability.

Summary Table of Preparation Methods for this compound

Methodology Key Reagents Conditions Advantages Limitations
Cyclocondensation of hydrazine with β-keto ester 4-ethylbenzyl hydrazine, β-keto ester Ethanol, low temp, stirring Direct incorporation of substituent, good yield Requires pure hydrazine derivative
N-Alkylation of pyrazole ester Pyrazole ester, 4-ethylbenzyl bromide, base DMF, K2CO3, RT to reflux Flexible, can modify substituent post-pyrazole formation Possible side reactions, moderate yields
Ester hydrolysis to acid NaOH (aq), reflux 80°C, 4 h High yield, straightforward Product solubility issues in aqueous phase
Halogenation and substitution Copper(II) halides, iodine Reflux in suitable solvent Enables further functionalization Use of heavy metals, environmental concerns
1,3-Dipolar cycloaddition Diazo compounds, alkynes Room temp, inert atmosphere Regioselective, versatile Requires in situ diazo generation, safety concerns

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of this compound derivatives with additional functional groups.

    Reduction: Formation of 1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-methanol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that certain pyrazole derivatives possess antifungal and antibacterial activities, suggesting that this compound may also demonstrate similar bioactive properties. Its mechanism may involve inhibition of specific enzymes or receptors related to microbial resistance .

Anti-inflammatory Properties

This compound is being investigated for its potential anti-inflammatory effects. Pyrazole derivatives are known to act as inhibitors of cyclooxygenase enzymes, which play a crucial role in the inflammatory response by regulating the production of prostaglandins. Thus, this compound could be valuable in developing anti-inflammatory medications .

Anticancer Potential

Recent studies have highlighted the anticancer activities of various pyrazole derivatives. Compounds with similar structures have shown promise as inhibitors of serine/threonine kinases, which are involved in cancer cell proliferation. The unique ethyl substitution on the phenyl ring may enhance its efficacy against certain cancer types, warranting further investigation into its structure-activity relationship (SAR) .

Agrochemicals

In addition to its pharmaceutical applications, this compound can serve as a precursor for synthesizing agrochemicals. Its ability to interact with biological targets makes it suitable for developing new pesticides or herbicides that can effectively manage agricultural pests while minimizing environmental impact.

Material Science

The compound's unique chemical structure allows it to be utilized in the development of new materials with specific properties. Its solubility in organic solvents makes it an ideal candidate for creating coatings or polymers that require enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing inflammation by blocking the production of prostaglandins .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Donating Groups (e.g., ethyl in the target compound, methoxy in ): Increase lipophilicity and may enhance membrane permeability but reduce hydrogen-bonding capacity compared to electron-withdrawing groups like fluorine or cyano . Halogen Substituents (e.g., 2,4-difluoro in ): Improve metabolic stability and binding affinity in biological targets due to electronegativity and size.
  • Synthetic Routes :

    • Most analogs are synthesized via ester hydrolysis (e.g., methyl or ethyl ester precursors) .
    • Alkylation of pyrazole precursors (e.g., using benzyl halides) followed by hydrolysis is a plausible route for the target compound .

Biological Activity

1-[(4-Ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring structure containing nitrogen atoms. Its molecular formula is C13H14N2O2, and it has a molecular weight of 230.26 g/mol. The presence of the 4-ethylphenyl group is believed to influence its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation by regulating the production of prostaglandins. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies have shown that it can significantly reduce inflammation markers in animal models, indicating its potential as a therapeutic agent for conditions such as arthritis .

Anticancer Properties

Recent findings suggest that derivatives of pyrazole compounds, including this compound, exhibit anticancer activity. It has been reported to inhibit the growth of various cancer cell lines, including those from lung, breast, and colorectal cancers. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer progression .

Comparative Analysis with Similar Compounds

A comparative analysis with similar pyrazole derivatives highlights the unique biological profile of this compound. For instance:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerateSignificantHigh
1-Phenyl-1H-pyrazole-4-carboxylic acidLowModerateModerate
1-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acidModerateLowHigh

This table illustrates that while some analogs may possess similar antimicrobial or anti-inflammatory properties, this compound stands out for its robust anticancer effects.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : A study evaluated the compound against common pathogens such as Staphylococcus aureus and Candida albicans, demonstrating significant inhibition at concentrations as low as 100 µg/mL .
  • Anti-inflammatory Studies : In vivo models using zymosan-induced peritonitis in mice showed that administration of this compound resulted in a marked decrease in inflammatory cell migration and cytokine release, indicating strong anti-inflammatory potential .
  • Cancer Cell Line Studies : In vitro assays on breast cancer cell lines (MDA-MB-231) revealed that the compound induced cell cycle arrest and apoptosis at IC50 values lower than those reported for many existing anticancer agents .

Q & A

Q. What are the standard synthetic routes for 1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?

A common approach involves cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by alkylation and hydrolysis. For example, analogous pyrazole-4-carboxylic acids are synthesized via Vilsmeier reactions (to form aldehyde intermediates) followed by oxidation . Key intermediates like ethyl esters (e.g., ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate) are purified via column chromatography and characterized using 1H^1H-NMR and IR spectroscopy to confirm functional groups .

Q. How can researchers verify the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard . Melting point determination (e.g., 212–213°C for analogous derivatives ) and spectral techniques (FTIR, 1H^1H-NMR, 13C^{13}C-NMR) are critical. X-ray crystallography is recommended for unambiguous structural confirmation, as demonstrated for related pyrazole-carboxylic acids .

Q. What are the optimal storage conditions to ensure compound stability?

Store the powder at -20°C for long-term stability and solutions at -80°C to prevent degradation. Avoid exposure to strong oxidizing agents, as decomposition products may include carbon and nitrogen oxides .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model vibrational frequencies (IR) and NMR chemical shifts. Discrepancies between experimental and theoretical data often arise from solvent effects or crystal packing, which are addressed by incorporating solvation models (e.g., PCM) or comparing X-ray-derived bond lengths/angles with optimized geometries .

Q. What strategies improve yield in challenging N-alkylation or decarboxylation steps?

Catalytic systems like [Ru(dtbbpy)3_3]2+^{2+} in DCE/HFIP solvent mixtures enhance decarboxylative N-alkylation efficiency . For regioselective alkylation, protecting group strategies (e.g., benzyl or tert-butyl esters) minimize side reactions. Reaction monitoring via TLC or LC-MS ensures timely termination to avoid over-oxidation .

Q. How do substituents on the phenyl ring influence biological activity or physicochemical properties?

Electron-donating groups (e.g., methoxy) increase solubility via hydrogen bonding, while electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability. Structure-activity relationship (SAR) studies require systematic variation of substituents, followed by assays (e.g., log PP, pKa measurements) and molecular docking to predict target interactions .

Q. What are the best practices for resolving low crystallinity in X-ray diffraction studies?

Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) improves crystal quality. For stubborn cases, co-crystallization with stabilizing agents (e.g., urea derivatives) or low-temperature data collection (100 K) reduces thermal motion artifacts .

Methodological Troubleshooting

Q. How should researchers address inconsistent 1H^1H1H-NMR splitting patterns in pyrazole derivatives?

Dynamic rotational isomerism in the pyrazole ring can cause unexpected splitting. Variable-temperature NMR (VT-NMR) experiments between 25–80°C often coalesce signals, confirming conformational exchange. Deuterated DMSO or CDCl3_3 solvents are preferred for high-resolution analysis .

Q. What analytical techniques validate the absence of toxic byproducts in scaled-up syntheses?

LC-MS/MS screens for residual hydrazines or alkylating agents. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with GC-MS headspace analysis detect volatile degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid
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1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid

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